2H-1,2,3-Triazolo[4,5-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,2,3-Triazolo[4,5-b]quinoxaline is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by a fused ring system that combines a triazole ring with a quinoxaline moiety. The unique structural features of this compound make it a versatile scaffold for the development of various biologically active molecules, including antibacterial, antiviral, and anticancer agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,2,3-Triazolo[4,5-b]quinoxaline typically involves the cyclization of appropriate precursors. One common method involves the cyclization of methyl 2-amino-2-(3,4-dihydro)-2-(3,4-dihydro-2(1H)-quinoxalinylidene) acetate with amyl nitrite in the presence of 2,2,2-trichloroacetic acid and dioxane/diethyl ether as solvents . This reaction proceeds under mild conditions and yields the desired triazoloquinoxaline core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of eco-compatible catalysts and reaction conditions to ensure sustainability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: 2H-1,2,3-Triazolo[4,5-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the triazoloquinoxaline scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and amines are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted triazoloquinoxaline derivatives, which can exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
2H-1,2,3-Triazolo[4,5-b]quinoxaline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2H-1,2,3-Triazolo[4,5-b]quinoxaline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, including adenosine receptors and protein kinases.
Pathways Involved: By inhibiting key enzymes and receptors, the compound can disrupt cellular processes such as DNA replication, protein synthesis, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
2H-1,2,3-Triazolo[4,5-b]quinoxaline can be compared with other similar compounds, such as:
1,2,4-Triazolo[4,3-a]quinoxaline: Both compounds share a triazole-quinoxaline core but differ in the position of the triazole ring fusion.
1,2,3-Triazolo[1,5-a]quinoxaline: This compound has a similar structure but with a different fusion pattern, leading to variations in its pharmacological properties.
Uniqueness: The unique fusion pattern of this compound imparts distinct electronic and steric properties, making it a valuable scaffold for drug discovery and development .
Eigenschaften
CAS-Nummer |
269-85-2 |
---|---|
Molekularformel |
C8H5N5 |
Molekulargewicht |
171.16 g/mol |
IUPAC-Name |
2H-triazolo[4,5-b]quinoxaline |
InChI |
InChI=1S/C8H5N5/c1-2-4-6-5(3-1)9-7-8(10-6)12-13-11-7/h1-4H,(H,9,10,11,12,13) |
InChI-Schlüssel |
PUCMIBMEMIEDMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC3=NNN=C3N=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.